3-(Chloromethyl)benzoyl chloride

Description

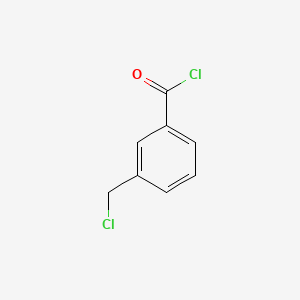

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAIYRWHKSJKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212308 | |

| Record name | 3-(Chloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63024-77-1 | |

| Record name | 3-(Chloromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63024-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063024771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CHLOROMETHYL)BENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR5AXI8B1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(Chloromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoyl chloride is a bifunctional organic compound with the chemical formula C₈H₆Cl₂O. It serves as a crucial intermediate in various synthetic chemical processes. Its structure, featuring both an acyl chloride and a benzylic chloride group, allows for versatile reactivity, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical properties of 3-(Chloromethyl)benzoyl chloride, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 3-(Chloromethyl)benzoyl chloride are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O |

| Molecular Weight | 189.04 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Boiling Point | 149-150 °C at 20 mmHg[1] |

| Density | 1.33 g/mL at 25 °C[1] |

| Refractive Index (n20/D) | 1.5748[1] |

| Flash Point | 113 °C (235.4 °F) - closed cup[1] |

| CAS Number | 63024-77-1[1] |

Experimental Protocols

Accurate determination of physical properties is critical for the characterization and application of chemical compounds. The following are detailed methodologies for measuring the key physical properties of 3-(Chloromethyl)benzoyl chloride.

Determination of Boiling Point (Micro-Reflux Method)

Given that 3-(Chloromethyl)benzoyl chloride has a high boiling point, especially at atmospheric pressure, a reduced pressure or micro-boiling point method is often employed.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or thread

Procedure:

-

Place a few milliliters of 3-(Chloromethyl)benzoyl chloride into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Secure the test tube to a thermometer using a rubber band or thread, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly into a heating bath, making sure the liquid level in the bath is above the level of the sample in the test tube.

-

Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed from the end of the capillary tube. This indicates the liquid has reached its boiling point at the given pressure.[2][3][4]

-

Record the temperature at which this rapid stream of bubbles occurs. For more accurate results, the pressure should be monitored and the boiling point corrected to standard pressure if necessary.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 3-(Chloromethyl)benzoyl chloride at the same temperature and weigh it (m₃).

-

The density (ρ) of the liquid is calculated using the following formula: ρ_liquid = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water where ρ_water is the density of water at the measurement temperature.[5]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Using a dropper, apply a small sample of 3-(Chloromethyl)benzoyl chloride to the surface of the measuring prism.

-

Close the prisms and allow the sample to reach the desired temperature (typically 20°C), which can be maintained by a circulating water bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

Synthesis and Applications

3-(Chloromethyl)benzoyl chloride is a key intermediate in organic synthesis. A common synthetic route is outlined below.

Synthesis Workflow

Caption: Synthesis workflow for 3-(Chloromethyl)benzoyl chloride.

This synthetic process involves the reaction of trichloromethyl phenyl with paraformaldehyde in the presence of anhydrous aluminum chloride as a catalyst, with chloroform serving as the solvent.[6] The reaction is carried out under pressure and elevated temperature.[6]

Key Applications

The dual reactivity of 3-(Chloromethyl)benzoyl chloride makes it a valuable precursor in several areas of chemical synthesis:

-

Polymer Chemistry: It is used in the preparation of novel amphiphilic star polymers that have a hyperbranched core and hydrophilic graft arms.[1]

-

Drug Development: This compound is utilized in the synthesis of water-soluble and stable bioactive prodrugs, which can improve the pharmacokinetic properties of parent drug molecules.[1] Its application as an intermediate is noted in the synthesis of various active pharmaceutical ingredients (APIs).[7]

References

- 1. 3-(Chloromethyl)benzoyl chloride 98 63024-77-1 [sigmaaldrich.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. mt.com [mt.com]

- 6. 3-(Chloromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

3-(Chloromethyl)benzoyl chloride chemical structure and bonding

An In-depth Technical Guide to 3-(Chloromethyl)benzoyl Chloride: Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)benzoyl chloride (CAS No: 63024-77-1) is a bifunctional organic compound of significant interest in chemical synthesis, materials science, and pharmaceutical development.[1][2][3] Its unique structure, featuring both a reactive acyl chloride and a benzylic chloride moiety, allows for selective and sequential reactions, making it a valuable building block and linker. This document provides a comprehensive overview of its chemical structure, bonding characteristics, physicochemical properties, spectroscopic signature, synthesis, and reactivity.

Chemical Structure and Bonding

3-(Chloromethyl)benzoyl chloride is a disubstituted benzene (B151609) derivative with the molecular formula C₈H₆Cl₂O.[4] The molecule consists of a central benzene ring to which a carbonyl chloride group (-COCl) and a chloromethyl group (-CH₂Cl) are attached at the meta (1,3) positions.

Key Structural Features:

-

Aromatic Core: The benzene ring provides a rigid scaffold and influences the reactivity of the attached functional groups through electronic effects (inductive and resonance).

-

Acyl Chloride Group: This is a highly reactive functional group, susceptible to nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

-

Benzylic Chloride Group: The chloromethyl group is a reactive benzylic halide. The carbon-chlorine bond is polarized, and the carbon atom is susceptible to nucleophilic substitution (Sₙ2) reactions. Its reactivity is enhanced by the adjacent aromatic ring, which can stabilize the transition state.

The presence of these two distinct reactive centers allows for orthogonal chemistry, where one group can be reacted selectively in the presence of the other under specific conditions.

Physicochemical and Spectroscopic Data

Quantitative data for 3-(Chloromethyl)benzoyl chloride is summarized below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 63024-77-1 | [1][2][3] |

| Molecular Formula | C₈H₆Cl₂O | [4] |

| Molecular Weight | 189.04 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.33 g/mL at 25 °C | [1][2][5] |

| Boiling Point | 149-150 °C at 20 mmHg | [1][2][5] |

| Refractive Index (n²⁰/D) | 1.5748 | [1][2][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |

Spectroscopic Data (Predicted and Inferred)

| Spectrum | Expected Key Features | Rationale / Comparison |

| ¹H NMR | Aromatic protons (4H, multiplet, ~7.4-8.1 ppm), Benzylic protons (-CH₂Cl, 2H, singlet, ~4.6 ppm) | Based on data for methyl 3-(chloromethyl)benzoate, which shows aromatic protons in the 7.4-8.1 ppm range and a benzylic singlet at 4.60 ppm.[6] |

| ¹³C NMR | Carbonyl carbon (~168 ppm), Aromatic carbons (~128-138 ppm), Benzylic carbon (-CH₂Cl, ~45 ppm) | Based on data for methyl 3-(chloromethyl)benzoate, which shows the benzylic carbon at 45.59 ppm and aromatic carbons between 128-138 ppm.[6] The acyl chloride carbon is expected to be significantly downfield. |

| IR Spectroscopy | Strong C=O stretch (~1770-1800 cm⁻¹), C-Cl stretch (acyl, ~850-900 cm⁻¹), C-Cl stretch (alkyl, ~650-750 cm⁻¹), Aromatic C-H and C=C bands | The high-frequency C=O stretch is characteristic of acid chlorides.[7] Benzoyl chloride shows a strong band around 1774 cm⁻¹. The two different C-Cl bonds will have distinct stretching frequencies. |

| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic M/M+2/M+4 pattern due to two chlorine isotopes (³⁵Cl and ³⁷Cl). Key fragments would include loss of Cl ([M-35]⁺) and the benzoyl cation fragment. | The isotopic abundance of ³⁵Cl to ³⁷Cl is roughly 3:1. For a molecule with two chlorine atoms, the expected ratio of M⁺:(M+2)⁺:(M+4)⁺ is approximately 9:6:1.[8] Fragmentation of the isomeric 4-(chloromethyl)benzoyl chloride shows major peaks at m/z 153 ([M-Cl]⁺) and 125 ([M-COCl]⁺).[9] |

Reactivity and Applications

The dual reactivity of 3-(chloromethyl)benzoyl chloride is its most significant chemical feature. It can act as a bis-electrophile, with the acyl chloride being a "hard" electrophilic center and the benzylic carbon being a "softer" electrophilic center. This allows for reactions with a wide range of nucleophiles.

Dual Electrophilic Nature

The reactivity can be controlled by the choice of nucleophile and reaction conditions.

-

Acyl Chloride Reactions: Reacts readily with hard nucleophiles like water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. These reactions are typically fast.

-

Benzylic Chloride Reactions: Reacts with softer nucleophiles, often requiring base or elevated temperatures, in classic Sₙ2 substitutions. This allows for the introduction of various functional groups, such as azides, cyanides, or thiols.

This differential reactivity is illustrated in the logical relationship diagram below.

Caption: Dual reactivity of 3-(chloromethyl)benzoyl chloride.

Applications

This compound is primarily used as a synthetic intermediate.

-

Polymer Chemistry: It has been used to prepare amphiphilic star polymers.[1][2]

-

Drug Development: It serves as a linker for creating water-soluble and stable prodrugs.[1][2]

-

Organic Synthesis: It is a key precursor for synthesizing heterocyclic systems like isoindolinones, where an intermolecular reaction first forms an amide, followed by an intramolecular cyclization.[10]

Experimental Protocols

Synthesis via Friedel-Crafts Chloromethylation

A representative synthesis protocol is adapted from patent literature, describing the chloromethylation of a benzoyl chloride precursor.[1]

Workflow Diagram:

Caption: Workflow for the synthesis of 3-(chloromethyl)benzoyl chloride.

Methodology:

-

Charging the Reactor: A pressure autoclave is charged with chloroform (90 mL), trichloromethyl phenyl (0.1 mol), paraformaldehyde (0.12 mol), and anhydrous aluminum chloride (0.03 mol).[1]

-

Inerting and Pressurizing: The vessel is sealed and filled with nitrogen gas to a pressure of 0.4 MPa.[1]

-

Reaction: The mixture is heated to 50-55 °C and maintained at this temperature with stirring for 18 hours.[1]

-

Work-up: After the reaction period, the vessel is cooled to room temperature, and the nitrogen pressure is carefully released.[1]

-

Analysis: A sample is withdrawn for analysis by Gas Chromatography (GC) to confirm the formation of the target product, 3-(chloromethyl)benzoyl chloride.[1] The reported yield based on GC area normalization is 95.2%.[1]

Analytical Method: Reverse Phase HPLC

The purity and identity of 3-(chloromethyl)benzoyl chloride can be assessed using High-Performance Liquid Chromatography (HPLC).[3]

Methodology:

-

Column: A reverse-phase column (e.g., Newcrom R1 or C18) is used.[3]

-

Mobile Phase: A simple isocratic mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with a phosphoric acid modifier, is employed.[3] For applications requiring mass spectrometry (LC-MS), phosphoric acid should be replaced with a volatile modifier like formic acid.[3]

-

Detection: UV detection is suitable due to the aromatic nature of the compound.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[3]

Safety and Handling

3-(Chloromethyl)benzoyl chloride is classified as a corrosive substance.[1][8] It causes severe skin burns and eye damage.[1][8] The material is water-reactive and will decompose, likely releasing hydrochloric acid.

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a suitable respirator is mandatory.[1]

-

Handling: Handle in a well-ventilated fume hood. Avoid contact with water and other nucleophiles.

-

Storage: Store in a cool, dry place in a tightly sealed, corrosion-resistant container.

Conclusion

3-(Chloromethyl)benzoyl chloride is a versatile and highly reactive bifunctional molecule. Its distinct acyl chloride and benzylic chloride groups offer opportunities for controlled, sequential chemical modifications. This dual reactivity, combined with its role as a precursor to polymers, prodrugs, and complex organic molecules, establishes it as a compound of high value to the scientific research and development community. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use.

References

- 1. 3-(Chloromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 3. 3-(Chloromethyl)benzoyl chloride | SIELC Technologies [sielc.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-(Chloromethyl)benzoyl chloride 98 63024-77-1 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pg.gda.pl [pg.gda.pl]

An In-depth Technical Guide to 3-(Chloromethyl)benzoyl chloride (CAS: 63024-77-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoyl chloride, with the CAS number 63024-77-1, is a bifunctional organic compound of significant interest in synthetic chemistry. Its unique structure, featuring both a reactive acyl chloride and a benzylic chloride moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This dual reactivity allows for sequential or selective reactions, providing a strategic advantage in multi-step synthetic routes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-(chloromethyl)benzoyl chloride, with a particular focus on its role in drug discovery and polymer chemistry.

Chemical and Physical Properties

3-(Chloromethyl)benzoyl chloride is a liquid at room temperature with a pungent odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3-(Chloromethyl)benzoyl chloride

| Property | Value | Reference(s) |

| CAS Number | 63024-77-1 | |

| Molecular Formula | C₈H₆Cl₂O | |

| Molecular Weight | 189.04 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 149-150 °C at 20 mmHg | |

| Density | 1.33 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.5748 | |

| InChI Key | YCAIYRWHKSJKEB-UHFFFAOYSA-N | |

| SMILES | ClCc1cccc(c1)C(Cl)=O |

Synthesis and Purification

The primary synthetic route to 3-(chloromethyl)benzoyl chloride involves the chloromethylation of benzoyl chloride.

Synthesis from Benzoyl Chloride and Paraformaldehyde

A common method for the synthesis of 3-(chloromethyl)benzoyl chloride is the reaction of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst.[3][4]

Experimental Protocol:

-

Reactants: Benzoyl chloride, paraformaldehyde, and a Lewis acid catalyst (e.g., anhydrous aluminum chloride, ferric chloride, or zinc chloride).[3][4]

-

Solvent: An inert solvent such as chloroform (B151607) or dichloromethane.[3][4]

-

Procedure: To a solution of benzoyl chloride and paraformaldehyde in the chosen solvent, the Lewis acid catalyst is added portion-wise. The reaction mixture is then heated under an inert atmosphere for a specified period. Reaction progress can be monitored by techniques such as HPLC.[3][4]

-

Work-up: Upon completion, the reaction mixture is cooled and quenched, typically with cold water. The organic layer is separated, washed, and dried.[3][4]

-

Purification: The crude product is purified by vacuum distillation to yield 3-(chloromethyl)benzoyl chloride.[5]

Note: The specific molar ratios, reaction times, and temperatures can vary depending on the chosen catalyst and solvent system as detailed in the patent literature.[3][4]

Chemical Reactivity and Applications

The dual functionality of 3-(chloromethyl)benzoyl chloride dictates its chemical reactivity and diverse applications. The acyl chloride is a highly reactive electrophile susceptible to nucleophilic acyl substitution, while the benzylic chloride is prone to nucleophilic substitution reactions.

Reactions at the Acyl Chloride Moiety

The acyl chloride group readily reacts with a variety of nucleophiles, including alcohols, amines, and carboxylates, to form esters, amides, and anhydrides, respectively. This reactivity is central to its application in the synthesis of pharmaceuticals and other fine chemicals.

4.1.1. Application in Drug Development: Synthesis of a Salicylic (B10762653) Acid Derivative

A notable application of 3-(chloromethyl)benzoyl chloride is in the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a novel salicylic acid derivative with potential anti-inflammatory and analgesic properties.[6]

Experimental Protocol: Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid

-

Reactants: 3-(Chloromethyl)benzoyl chloride and salicylic acid.[6]

-

Catalyst: Pyridine (B92270).[6]

-

Solvent: Acetone.[6]

-

Procedure: Salicylic acid and pyridine are dissolved in acetone. 3-(Chloromethyl)benzoyl chloride is then added to the solution. The reaction can be carried out under microwave irradiation (e.g., 600 W for 5 minutes) to facilitate a rapid and efficient synthesis.[6]

-

Work-up and Purification: The reaction mixture is processed to isolate the desired product. Purification can be achieved by recrystallization or chromatography.

Reactions at the Benzylic Chloride Moiety

The chloromethyl group is a reactive benzylic halide that can undergo nucleophilic substitution reactions. This functionality allows for the introduction of various substituents or for the attachment of the molecule to a polymer backbone.

4.2.1. Application in Polymer Chemistry

3-(Chloromethyl)benzoyl chloride is a precursor for the synthesis of functionalized polymers.[2] The benzylic chloride can be used to initiate cationic polymerization or to modify existing polymers. For instance, it has been used in the preparation of new amphiphilic star polymers with a hyperbranched core and hydrophilic graft arms.[2]

Analytical Characterization

The purity and identity of 3-(chloromethyl)benzoyl chloride can be assessed using a variety of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| HPLC | A primary peak corresponding to the product, with retention time dependent on the column and mobile phase used. Useful for monitoring reaction progress and assessing purity.[7] |

| GC-MS | A molecular ion peak and characteristic fragmentation pattern can confirm the structure. |

| ¹H NMR | Spectral data for the isomeric 4-(chloromethyl)benzoyl chloride shows characteristic peaks for the aromatic protons and the benzylic methylene (B1212753) protons.[8][9] Similar patterns are expected for the 3-isomer. |

| ¹³C NMR | The spectrum of the 4-isomer reveals distinct signals for the carbonyl carbon, the aromatic carbons, and the benzylic carbon.[9] The 3-isomer would show a corresponding set of signals. |

| FTIR | A strong absorption band characteristic of the C=O stretch in acyl chlorides is expected, along with bands for the aromatic ring and C-Cl bonds.[9][10] |

Note: Specific spectral data for 3-(chloromethyl)benzoyl chloride is not widely available in the public domain. The data for the 4-isomer (CAS 876-08-4) can be used as a reference, with the understanding that the substitution pattern will affect the chemical shifts and coupling constants in the NMR spectra.[8][9]

Safety and Handling

3-(Chloromethyl)benzoyl chloride is a corrosive and lachrymatory substance. It causes severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H314: Causes severe skin burns and eye damage. |

Conclusion

3-(Chloromethyl)benzoyl chloride is a valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a key intermediate in the development of new pharmaceuticals and advanced polymer materials. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and professionals working with this important chemical compound.

References

- 1. 3-(Chloromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. 3-(Chloromethyl)benzoyl chloride 98 63024-77-1 [sigmaaldrich.com]

- 3. CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid - Google Patents [patents.google.com]

- 4. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(Chloromethyl)benzoyl chloride | SIELC Technologies [sielc.com]

- 8. 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR [m.chemicalbook.com]

- 9. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-(Chloromethyl)benzoyl chloride molecular weight and formula

This document provides a concise summary of the key chemical properties of 3-(Chloromethyl)benzoyl chloride, a chemical reagent utilized in various synthetic applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Data

The fundamental molecular and physical properties of 3-(Chloromethyl)benzoyl chloride are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C8H6Cl2O | [1][2][3][4] |

| Molecular Weight | 189.04 g/mol | [1][2][5] |

| CAS Number | 63024-77-1 | [2][5] |

| Physical State | Liquid at 20°C | [1] |

| Density | 1.33 g/mL at 25°C | [5] |

| Boiling Point | 149-150 °C at 20 mmHg | [5][6] |

| Refractive Index | n20/D 1.5748 | [5] |

| InChI Key | YCAIYRWHKSJKEB-UHFFFAOYSA-N | [2][5] |

| SMILES String | ClCc1cccc(c1)C(Cl)=O | [5] |

Context and Applications

3-(Chloromethyl)benzoyl chloride is a chemical intermediate. Its utility in research and development is primarily as a building block in organic synthesis. For instance, it has been used in the preparation of new amphiphilic star polymers and water-soluble, bioactive prodrugs[5][6].

Due to its nature as a chemical reagent, extensive literature on its direct involvement in biological signaling pathways or detailed experimental protocols beyond standard chemical handling and synthesis procedures is not available. The primary "experimental protocols" would relate to its specific synthetic applications, which are highly varied and context-dependent.

Chemical Identity and Structure

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of 3-(Chloromethyl)benzoyl chloride.

Caption: Relationship between chemical name, formula, and molecular weight.

References

- 1. 3-(Chloromethyl)benzoyl Chloride | 63024-77-1 | TCI Deutschland GmbH [tcichemicals.com]

- 2. 3-(chloromethyl)benzoyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 3. 3-Chloromethyl-benzoyl chloride | CymitQuimica [cymitquimica.com]

- 4. 3-(Chloromethyl)benzoyl Chloride | CymitQuimica [cymitquimica.com]

- 5. 3-(氯甲基)苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-(Chloromethyl)benzoyl chloride | 63024-77-1 [chemicalbook.com]

Synthesis of 3-(Chloromethyl)benzoyl Chloride from 3-Methylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(chloromethyl)benzoyl chloride, a valuable building block in pharmaceutical and agrochemical research, starting from 3-methylbenzoic acid. The synthesis is a two-step process involving the radical side-chain chlorination of 3-methylbenzoic acid to form 3-(chloromethyl)benzoic acid, followed by the conversion of the carboxylic acid to the corresponding acyl chloride. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route.

Synthetic Pathway Overview

The conversion of 3-methylbenzoic acid to 3-(chloromethyl)benzoyl chloride proceeds through two key transformations:

-

Step 1: Radical Side-Chain Chlorination. The methyl group of 3-methylbenzoic acid is selectively chlorinated to a chloromethyl group. This reaction is typically initiated by light (photochlorination) or a radical initiator.

-

Step 2: Acyl Chloride Formation. The carboxylic acid functionality of the intermediate, 3-(chloromethyl)benzoic acid, is converted to an acyl chloride using a suitable chlorinating agent, such as thionyl chloride.

Caption: Overall synthetic route from 3-methylbenzoic acid.

Experimental Protocols

Step 1: Synthesis of 3-(Chloromethyl)benzoic Acid via Photochlorination

This protocol is adapted from general procedures for the side-chain photochlorination of toluic acids.[1][2][3]

Materials:

-

3-Methylbenzoic acid

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride or a suitable alternative)

-

Nitrogen gas (N₂)

-

UV lamp

Procedure:

-

In a reaction vessel equipped with a gas inlet tube, a reflux condenser, a thermometer, and a mechanical stirrer, a suspension of finely pulverized 3-methylbenzoic acid in an inert solvent is prepared.

-

The system is purged with nitrogen gas to remove any oxygen.

-

The suspension is heated to a temperature between 85-95°C while being irradiated with a UV lamp.[3]

-

Chlorine gas is bubbled through the stirred suspension at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Upon completion of the reaction, the introduction of chlorine gas is stopped, and the reaction mixture is purged with nitrogen to remove any residual chlorine and hydrogen chloride gas.

-

The mixture is then cooled to room temperature, which may cause the product, 3-(chloromethyl)benzoic acid, to crystallize.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purification: The crude 3-(chloromethyl)benzoic acid can be further purified by recrystallization from a suitable solvent system.

Step 2: Synthesis of 3-(Chloromethyl)benzoyl Chloride

This protocol is based on standard procedures for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.[4][5][6]

Materials:

-

3-(Chloromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous inert solvent (e.g., toluene (B28343) or dichloromethane)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (connected to a gas trap to neutralize HCl and SO₂), a dropping funnel, and a magnetic stirrer, 3-(chloromethyl)benzoic acid is dissolved or suspended in an anhydrous inert solvent.

-

A catalytic amount of anhydrous DMF is added to the mixture.

-

Thionyl chloride (typically 1.5-2.0 equivalents) is added dropwise to the stirred mixture at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature until the evolution of gas (HCl and SO₂) ceases (typically 1-3 hours). The reaction can be monitored by the disappearance of the carboxylic acid OH stretch in the IR spectrum.

-

After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The resulting crude 3-(chloromethyl)benzoyl chloride is then purified by vacuum distillation.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis.

| Step | Reactant | Product | Typical Yield | Purity | Reference |

| 1 | 3-Methylbenzoic Acid | 3-(Chloromethyl)benzoic Acid | 80-90% | >95% (after recrystallization) | [3] |

| 2 | 3-(Chloromethyl)benzoic Acid | 3-(Chloromethyl)benzoyl Chloride | 85-95% | >98% (after distillation) | [6] |

Table 1: Summary of Reaction Yields and Product Purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 111-113 | 263 |

| 3-(Chloromethyl)benzoic Acid | C₈H₇ClO₂ | 170.59 | 100-103 | - |

| 3-(Chloromethyl)benzoyl Chloride | C₈H₆Cl₂O | 189.04 | N/A | 149-150 @ 20 mmHg |

Table 2: Physical Properties of Reactants and Products.

Spectroscopic Data for Characterization

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 3-(Chloromethyl)benzoic Acid | 10.5-11.5 (br s, 1H, COOH), 8.10 (s, 1H, Ar-H), 8.05 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 4.62 (s, 2H, CH₂Cl) | 171.5 (C=O), 138.0 (Ar-C), 133.5 (Ar-C), 131.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 129.0 (Ar-C), 45.5 (CH₂Cl) |

Table 3: NMR Spectroscopic Data for 3-(Chloromethyl)benzoic Acid.[7]

Reaction Mechanisms and Workflows

Mechanism of Radical Side-Chain Chlorination

The side-chain chlorination proceeds via a free radical chain mechanism.

Caption: Mechanism of radical side-chain chlorination.

Experimental Workflow for Synthesis

The following diagram illustrates the overall workflow for the synthesis and purification of 3-(chloromethyl)benzoyl chloride.

Caption: Experimental workflow for the two-step synthesis.

Safety Considerations

-

Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water. It should be handled with care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Hydrogen Chloride: Hydrogen chloride gas is a corrosive irritant. The reaction apparatus should be equipped with a gas trap to neutralize the evolved HCl.

-

UV Radiation: Direct exposure to UV radiation can be harmful. The photochlorination setup should be properly shielded.

This technical guide provides a framework for the synthesis of 3-(chloromethyl)benzoyl chloride from 3-methylbenzoic acid. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided protocols may require optimization based on laboratory conditions and available equipment.

References

- 1. US4689425A - Photochlorination of aromatic compounds in the side chain - Google Patents [patents.google.com]

- 2. EP0268322A1 - Photochlorination of aromatic compounds in the side chain - Google Patents [patents.google.com]

- 3. US3109799A - Process for the production of p-monochloromethyl benzoic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 3-(Chloromethyl)benzoyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(chloromethyl)benzoyl chloride, a versatile bifunctional chemical intermediate of significant interest in organic synthesis and drug discovery. This document details its chemical identity, physicochemical properties, synthetic methodologies, and key applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Properties

3-(Chloromethyl)benzoyl chloride is a substituted aromatic acyl chloride. Its unique structure, featuring both a reactive acyl chloride and a benzylic chloride moiety, allows for sequential or simultaneous reactions at two distinct sites, making it a valuable building block in the synthesis of complex molecules.

Table 1: IUPAC Name and Synonyms

| Identifier Type | Value |

| IUPAC Name | 3-(chloromethyl)benzoyl chloride[1] |

| Synonyms | m-(Chloromethyl)benzoyl chloride, Benzoyl chloride, 3-(chloromethyl)- |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 63024-77-1 | [2][3] |

| Molecular Formula | C₈H₆Cl₂O | [3] |

| Molecular Weight | 189.04 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | |

| Boiling Point | 149-150 °C at 20 mmHg | [3] |

| Density | 1.33 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.5748 | [3] |

Experimental Protocols

Synthesis of 3-(Chloromethyl)benzoyl chloride

A common laboratory-scale synthesis of 3-(chloromethyl)benzoyl chloride involves the reaction of trichloromethyl phenyl with paraformaldehyde in the presence of a Lewis acid catalyst.[4]

Materials:

-

Trichloromethyl phenyl (0.1 mol)

-

Paraformaldehyde (0.12 mol)

-

Anhydrous aluminum chloride (0.03 mol)

-

Chloroform (90 mL)

-

Nitrogen gas

Procedure:

-

To a pressure reactor, add chloroform, trichloromethyl phenyl, paraformaldehyde, and anhydrous aluminum chloride.

-

Pressurize the reactor with nitrogen to 0.4 MPa.

-

Heat the reaction mixture to 50-55 °C and maintain for 18 hours.

-

Cool the reactor to room temperature and slowly release the nitrogen pressure.

-

The resulting product can be purified by distillation under reduced pressure.

Expected Yield: ~95%[4]

Synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid

This protocol details the synthesis of a bioactive derivative of 3-(chloromethyl)benzoyl chloride with potential anti-inflammatory and analgesic properties.[2][5]

Materials:

-

3-(Chloromethyl)benzoyl chloride

Procedure:

-

Dissolve salicylic acid in acetone in a reaction vessel suitable for microwave synthesis.

-

Add pyridine to the solution to act as a catalyst.

-

Add 3-(chloromethyl)benzoyl chloride to the reaction mixture.

-

Subject the reaction mixture to microwave irradiation at 600 W for 5 minutes.

-

After the reaction is complete, the solvent can be removed under reduced pressure, and the product purified by recrystallization.

Applications in Drug Discovery and Development

3-(Chloromethyl)benzoyl chloride serves as a key starting material in the synthesis of various biologically active molecules. Its utility is exemplified in the preparation of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Precursor to a Novel Salicylic Acid Derivative

3-(Chloromethyl)benzoyl chloride is used to synthesize 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a compound that has shown promise as an anti-inflammatory, analgesic, and antiplatelet agent.[2][5] This derivative is hypothesized to exert its anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, and by modulating the NF-κB signaling pathway.[6][7][8]

Hypothetical Signaling Pathway of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid

The anti-inflammatory action of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is believed to involve the inhibition of the NF-κB signaling cascade, a key regulator of the inflammatory response.

References

- 1. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Chloromethyl)benzoyl chloride 98 63024-77-1 [sigmaaldrich.com]

- 4. 3-(Chloromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(Chloromethyl)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(chloromethyl)benzoyl chloride, a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data based on the compound's chemical structure, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(chloromethyl)benzoyl chloride. These predictions are derived from established spectroscopic principles and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Singlet | 1H | Ar-H (proton ortho to -COCl) |

| ~8.00 | Doublet | 1H | Ar-H (proton para to -COCl) |

| ~7.65 | Doublet | 1H | Ar-H (proton ortho to -CH₂Cl) |

| ~7.50 | Triplet | 1H | Ar-H (proton meta to both substituents) |

| ~4.65 | Singlet | 2H | -CH₂Cl |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (acid chloride) |

| ~138.5 | Ar-C (quaternary, attached to -CH₂Cl) |

| ~135.0 | Ar-C (quaternary, attached to -COCl) |

| ~134.0 | Ar-CH |

| ~130.5 | Ar-CH |

| ~129.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~45.0 | -CH₂Cl |

Table 3: Predicted IR Absorption Data

Sample Preparation: Neat liquid film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Weak | Aliphatic C-H stretch (-CH₂) |

| ~1785 | Strong | C=O stretch (acid chloride) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1200 | Strong | C-O stretch |

| ~800-700 | Strong | C-H out-of-plane bending (aromatic) |

| ~700-600 | Medium-Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Fragmentation Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 188/190 | Moderate | [M]⁺ (Molecular ion, showing ³⁵Cl and ³⁷Cl isotopes) |

| 153 | High | [M-Cl]⁺ (Loss of chlorine radical from the acyl chloride group) |

| 125 | High | [M-COCl]⁺ (Loss of the carbonyl chloride radical) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion, from rearrangement and loss of substituents) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 3-(chloromethyl)benzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: A solution of 3-(chloromethyl)benzoyl chloride is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and locked to the deuterium (B1214612) signal of CDCl₃.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-240 ppm, a pulse width of 30 degrees, and a relaxation delay of 2 seconds.

-

Several hundred to a few thousand scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (δ 0.00 ppm for ¹H) or the solvent signal (δ 77.16 ppm for ¹³C of CDCl₃).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As 3-(chloromethyl)benzoyl chloride is a liquid at room temperature, a "neat" sample is prepared. A single drop of the liquid is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The prepared salt plates containing the sample are placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

An average of 16 to 32 scans is typically taken to obtain a high-quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of 3-(chloromethyl)benzoyl chloride is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (approximately 1 mg/mL).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is typically used.

-

GC Separation:

-

A small volume (e.g., 1 µL) of the prepared solution is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5ms column).

-

A temperature program is used to separate the compound from any impurities and the solvent. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-(chloromethyl)benzoyl chloride.

Caption: Workflow for the spectroscopic analysis of 3-(Chloromethyl)benzoyl chloride.

The Bifunctional Electorphile: A Technical Guide to the Reactivity of 3-(Chloromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Dueling Electrophiles

The core of 3-(chloromethyl)benzoyl chloride's synthetic utility lies in the significant difference in electrophilicity between the carbonyl carbon of the acyl chloride and the benzylic carbon of the chloromethyl group.

-

Acyl Chloride: The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it exceptionally susceptible to nucleophilic acyl substitution.

-

Benzylic Chloride: The benzylic carbon is also an electrophilic center and can undergo nucleophilic substitution. Its reactivity is enhanced by the ability of the benzene (B151609) ring to stabilize the transition state and any potential carbocation intermediate through resonance.

Generally, the acyl chloride is substantially more reactive than the benzylic chloride towards most nucleophiles. This inherent difference in reactivity is the foundation for achieving chemoselective transformations.

Theoretical Framework for Reactivity

The selective reaction of a nucleophile with 3-(chloromethyl)benzoyl chloride is governed by the principles of nucleophilic acyl substitution and nucleophilic aliphatic substitution.

Nucleophilic Acyl Substitution at the Acyl Chloride

The reaction at the acyl chloride proceeds via a nucleophilic addition-elimination mechanism .

-

Step 1: Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

-

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

This pathway is generally very rapid and can often be performed at low temperatures.

Nucleophilic Substitution at the Benzylic Chloride

The benzylic chloride can react through either an SN1 or SN2 mechanism , depending on the reaction conditions and the nature of the nucleophile.

-

SN1 Mechanism: This pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step, followed by rapid attack of the nucleophile. This mechanism is favored by polar, protic solvents and weaker nucleophiles.

-

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs. This mechanism is favored by strong, unhindered nucleophiles and polar, aprotic solvents.

Reactions at the benzylic chloride typically require more forcing conditions, such as higher temperatures or stronger nucleophiles, compared to reactions at the acyl chloride.

Data Presentation: Comparative Reactivity

While specific quantitative kinetic data for the competitive reactions within 3-(chloromethyl)benzoyl chloride is not extensively published, the relative reactivity can be inferred from studies on analogous compounds and qualitative observations from synthetic procedures. The following table summarizes the expected reactivity trends.

| Functional Group | Relative Reactivity | Typical Reaction Conditions | Mechanism |

| Acyl Chloride | High | Low temperatures (0 °C to room temperature), often with a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) | Nucleophilic Addition-Elimination |

| Benzylic Chloride | Moderate | Elevated temperatures, stronger nucleophiles | SN1 or SN2 |

Experimental Protocols for Selective Reactions

The key to selectively targeting one of the two electrophilic sites is the careful control of reaction conditions, particularly temperature and the choice of nucleophile.

Protocol for Selective Reaction at the Acyl Chloride

This protocol is designed to favor the formation of an amide by reacting with a primary or secondary amine.

Objective: To selectively form an N-substituted-3-(chloromethyl)benzamide.

Materials:

-

3-(Chloromethyl)benzoyl chloride

-

Primary or secondary amine (e.g., aniline, diethylamine) (1.0-1.2 equivalents)

-

Triethylamine (B128534) or pyridine (1.2-1.5 equivalents)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the amine and triethylamine (or pyridine) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-(chloromethyl)benzoyl chloride in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-3-(chloromethyl)benzamide.

Protocol for Subsequent Reaction at the Benzylic Chloride

This protocol assumes the acyl chloride has already been functionalized and the goal is to now react at the benzylic position.

Objective: To perform a nucleophilic substitution on the benzylic chloride of a previously synthesized N-substituted-3-(chloromethyl)benzamide.

Materials:

-

N-substituted-3-(chloromethyl)benzamide

-

Nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide) (1.1-1.5 equivalents)

-

Anhydrous dimethylformamide (DMF) or acetonitrile (B52724)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve the N-substituted-3-(chloromethyl)benzamide in anhydrous DMF or acetonitrile under an inert atmosphere.

-

Add the nucleophile to the solution.

-

Heat the reaction mixture to a temperature between 50-100 °C, depending on the nucleophile's reactivity.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(Chloromethyl)benzoyl chloride. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. This guide covers the substance's identification, hazard classification, physical and chemical properties, safe handling and storage procedures, personal protective equipment recommendations, first aid measures, and emergency protocols for spills and accidental exposure. Detailed experimental procedures for risk assessment, safe use in a typical acylation reaction, and spill management are also provided.

Substance Identification and Properties

3-(Chloromethyl)benzoyl chloride is a bifunctional organic compound used as a chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its reactivity stems from the presence of both an acyl chloride and a benzylic chloride functional group.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-(Chloromethyl)benzoyl chloride is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₆Cl₂O | [1][3] |

| Molecular Weight | 189.04 g/mol | [1][2][3] |

| CAS Number | 63024-77-1 | [1][2] |

| EC Number | 263-799-7 | [1][2] |

| Appearance | Colorless to yellow liquid | [1][4] |

| Boiling Point | 149-150 °C at 20 mmHg | [1][2][5] |

| Density | 1.33 g/mL at 25 °C | [1][2][5] |

| Refractive Index | n20/D 1.5748 | [1][2][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |

| Solubility | Reacts with water | [6][7] |

Hazard Identification and Classification

3-(Chloromethyl)benzoyl chloride is classified as a hazardous substance. It is crucial to understand its potential dangers to ensure safe handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage. |

| Corrosive to metals | 1 | H290: May be corrosive to metals. |

Source: ECHEMI Safety Data Sheet, Tokyo Chemical Industry Co., Ltd. Safety Data Sheet[8][9]

Hazard Pictograms and Signal Word

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with 3-(Chloromethyl)benzoyl chloride.

Handling

-

Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Wear suitable protective clothing, gloves, and eye/face protection.[8]

-

Avoid contact with skin and eyes.[8]

-

Use non-sparking tools to prevent ignition.[8]

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Store locked up.[8]

-

Keep away from incompatible materials such as water, strong oxidizing agents, and bases.[8][10][11]

-

Store in a corrosive-resistant container with a resistant inner liner.[9][12]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling 3-(Chloromethyl)benzoyl chloride.

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended. | [1][2][8] |

| Skin Protection | Fire/flame resistant and impervious clothing. Handle with compatible gloves (e.g., Butyl rubber, Viton®). Inspect gloves prior to use. | [1][8][13] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type ABEK (EN14387) respirator filter. | [1][8] |

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled. | [8][10][11] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [8][10][11][14] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [8][10][11][14] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8][10][11] |

Experimental Protocols

Risk Assessment Protocol

A thorough risk assessment must be conducted before any new experiment involving 3-(Chloromethyl)benzoyl chloride.

Objective: To identify and mitigate the hazards associated with the use of 3-(Chloromethyl)benzoyl chloride in a laboratory procedure.

Materials:

-

Safety Data Sheet (SDS) for 3-(Chloromethyl)benzoyl chloride and all other reagents.[2]

-

Experimental procedure documentation.

-

Laboratory hazard assessment form.

Procedure:

-

Identify Hazards: Review the SDS to identify the physical and health hazards of 3-(Chloromethyl)benzoyl chloride and all other chemicals involved in the experiment.[1][2]

-

Evaluate Risks: Assess the risks associated with each step of the experimental procedure, considering the quantities of materials used, the reaction conditions (e.g., temperature, pressure), and the potential for exposure.

-

Implement Control Measures: Determine and document the necessary control measures to minimize risks. This includes the use of engineering controls (e.g., fume hood), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).

-

Plan for Emergencies: Outline procedures for potential emergencies, including spills, fires, and personal exposure. Ensure that all necessary safety equipment (e.g., spill kit, fire extinguisher, safety shower, eyewash station) is readily accessible.

-

Review and Approval: The completed risk assessment should be reviewed and approved by the principal investigator or laboratory supervisor before the experiment is initiated.

Risk Assessment Workflow for Handling 3-(Chloromethyl)benzoyl chloride.

Protocol for a Typical Acylation Reaction

This protocol outlines the safe use of 3-(Chloromethyl)benzoyl chloride in a laboratory-scale acylation of an amine.

Objective: To perform an N-acylation reaction safely using 3-(Chloromethyl)benzoyl chloride.

Materials:

-

3-(Chloromethyl)benzoyl chloride

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Addition funnel

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Standard workup and purification glassware and reagents

Procedure:

-

Preparation: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a condenser under an inert atmosphere. Ensure all glassware is free of water.

-

Reagent Charging: In a chemical fume hood, charge the flask with the amine and the anhydrous solvent. Begin stirring and cool the mixture in an ice bath.

-

Base Addition: Add the tertiary amine base to the stirred solution.

-

Acyl Chloride Addition: Dissolve 3-(Chloromethyl)benzoyl chloride in the anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the cooled reaction mixture. The reaction is exothermic, so maintain a low temperature during the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) until completion, monitoring by a suitable technique (e.g., TLC, LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add a quenching agent such as cold water or a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acyl chloride and the acid byproduct.[15] Vent the flask to a fume hood exhaust as HCl gas will be evolved.[15]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer with appropriate aqueous solutions (e.g., dilute acid, brine). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by an appropriate method (e.g., recrystallization, column chromatography).

Experimental Workflow for a Safe Acylation Reaction.

Emergency Spill Management Protocol

This protocol details the steps for managing a small-scale laboratory spill of 3-(Chloromethyl)benzoyl chloride.

Objective: To safely clean up a minor spill of 3-(Chloromethyl)benzoyl chloride.

Materials:

-

Chemical spill kit containing:

-

Inert absorbent material (e.g., vermiculite, dry sand, Oil-Dri). Do not use combustible materials like paper towels. [15]

-

Sodium bicarbonate or other suitable neutralizing agent for acids.

-

Sealable plastic bags for waste disposal.

-

Appropriate PPE (gloves, goggles, lab coat, respirator if necessary).

-

Plastic dustpan and brush.

-

Procedure:

-

Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and follow institutional emergency procedures.

-

Don PPE: Before addressing the spill, don the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, a respirator.

-

Contain the Spill: Prevent the spread of the liquid by surrounding the spill with absorbent material from the spill kit.

-

Absorb the Spill: Cover the spill with an inert absorbent material. Avoid using water or sodium bicarbonate directly on the neat acyl chloride as this can cause a violent reaction.[16]

-

Neutralize (if applicable): Once the liquid is absorbed, cautiously add a neutralizing agent like sodium bicarbonate to the absorbent material to neutralize any resulting acid.

-

Collect Waste: Carefully sweep the absorbed and neutralized material into a plastic dustpan and place it in a heavy-duty, sealable plastic bag.

-

Decontaminate: Wipe the spill area with a damp cloth (water can be used for the final decontamination of the surface after the bulk of the chemical is removed and neutralized).

-

Dispose of Waste: Label the waste bag as hazardous waste containing 3-(Chloromethyl)benzoyl chloride and arrange for its proper disposal according to institutional and local regulations.[8]

-

Report the Incident: Report the spill to the laboratory supervisor and the appropriate safety office.

Emergency Spill Response Workflow.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[8] Do not dispose of down the drain. Waste material should be treated as hazardous.

Conclusion

3-(Chloromethyl)benzoyl chloride is a valuable reagent in chemical synthesis but poses significant hazards due to its corrosive and reactive nature. Adherence to the safety precautions, handling procedures, and emergency protocols outlined in this guide is essential for the protection of laboratory personnel and the environment. A thorough understanding of the risks and the implementation of robust safety measures are the cornerstones of working safely with this and other hazardous chemicals.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 14. 3-(Chloromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 15. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 16. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to the Mechanism of Action of 3-(Chloromethyl)benzoyl Chloride in Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)benzoyl chloride is a versatile bifunctional reagent of significant interest in organic synthesis, particularly within the pharmaceutical and polymer sciences. Its dual reactivity, stemming from the acyl chloride and the benzylic chloride moieties, allows for its use as a powerful building block and linker in the construction of complex molecules. This technical guide provides a comprehensive overview of the mechanism of action of 3-(chloromethyl)benzoyl chloride in acylation reactions, detailing its electronic effects, reactivity, and application in the synthesis of bioactive compounds. The guide includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding and practical application of this reagent.

Core Concepts: The Chemistry of 3-(Chloromethyl)benzoyl Chloride

3-(Chloromethyl)benzoyl chloride, with the chemical formula C₈H₆Cl₂O, possesses two key reactive sites: the highly electrophilic acyl chloride group and the benzylic chloride group. The focus of this guide is the acylation reaction mediated by the acyl chloride functionality.

The presence of the chloromethyl group at the meta-position of the benzene (B151609) ring significantly influences the reactivity of the acyl chloride. The -CH₂Cl group is moderately electron-withdrawing through an inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon of the acyl chloride, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride. This enhanced electrophilicity generally leads to faster reaction rates in acylation reactions.

Mechanism of Action in Acylation Reactions

The primary mechanism through which 3-(chloromethyl)benzoyl chloride participates in acylation reactions is nucleophilic acyl substitution . This is a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack (Addition) A nucleophile (Nu-H), such as an alcohol, amine, or arene, attacks the electrophilic carbonyl carbon of 3-(chloromethyl)benzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.

Step 2: Leaving Group Departure (Elimination) The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled. A proton is subsequently lost from the nucleophile to yield the final acylated product and hydrochloric acid.

Below is a generalized mechanistic pathway for the acylation of a nucleophile with 3-(chloromethyl)benzoyl chloride.

A Technical Guide to 3-(Chloromethyl)benzoyl Chloride for Pharmaceutical Research and Development

An in-depth examination of the commercial landscape, synthesis, and applications of 3-(Chloromethyl)benzoyl chloride, a key reagent for the development of novel therapeutics.

Introduction